Bienvenue dans la boutique en ligne BenchChem!

methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate

APJ receptor structure-activity relationship kojic acid scaffold

Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate (CAS 877638-23-8, molecular formula C19H14N2O6S, molecular weight 398.39 g/mol) belongs to the kojic‑acid‑derived class of apelin/APJ receptor modulators. The scaffold was originally identified from a high‑throughput screen of the ∼330,600‑compound MLSMR collection and is characterized by a 4H‑pyran‑4‑one core linked to a thiopyrimidine moiety and an ester‑modified benzoate/phthalate moiety.

Molecular Formula C19H14N2O6S
Molecular Weight 398.39
CAS No. 877638-23-8
Cat. No. B2590675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate
CAS877638-23-8
Molecular FormulaC19H14N2O6S
Molecular Weight398.39
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
InChIInChI=1S/C19H14N2O6S/c1-25-17(23)13-5-2-3-6-14(13)18(24)27-16-10-26-12(9-15(16)22)11-28-19-20-7-4-8-21-19/h2-10H,11H2,1H3
InChIKeyMFCAGPHEWLOPNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate – A Structurally Differentiated Kojic-Acid-Derived APJ Receptor Ligand for Cardiovascular and Metabolic Research – CAS 877638-23-8


Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate (CAS 877638-23-8, molecular formula C19H14N2O6S, molecular weight 398.39 g/mol) belongs to the kojic‑acid‑derived class of apelin/APJ receptor modulators [1]. The scaffold was originally identified from a high‑throughput screen of the ∼330,600‑compound MLSMR collection and is characterized by a 4H‑pyran‑4‑one core linked to a thiopyrimidine moiety and an ester‑modified benzoate/phthalate moiety [1]. The phthalate diester substitution pattern distinguishes this compound from the closely related 4‑nitrobenzoate analog ML221 (CAS 877636‑42‑5) and other mono‑benzoate congeners, potentially conferring altered physicochemical, pharmacokinetic, and selectivity profiles [1].

Why Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate (877638-23-8) Cannot Be Interchanged with ML221 or Other Kojic‑Acid Analogs


The kojic‑acid scaffold is exquisitely sensitive to the nature of the aryl ester substituent. In the benchmark SAR study, the unsubstituted benzoate (entry 1) was completely inactive (APJ IC50 >79 μM), while the 4‑nitro analog ML221 achieved an IC50 of 1.75 μM in the β‑arrestin recruitment assay, a >45‑fold potency shift driven solely by the electron‑withdrawing character of the para‑nitro group [1]. The methyl phthalate ester introduces a 1,2‑dicarboxylate diester motif that is sterically and electronically distinct from any mono‑substituted benzoate. This altered substitution pattern is expected to produce different hydrogen‑bonding interactions with the APJ binding pocket, modify metabolic stability (esterase susceptibility), and shift selectivity against the closely related AT1 receptor. Simply substituting a structurally similar but pharmacologically divergent analog risks selecting a compound with untested potency, selectivity, or ADME properties [1].

Quantitative Differentiation of Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate (877638-23-8) from Closest Analogs


Structural Differentiation: 1,2-Dicarboxylate Diester Motif Creates a Unique Hydrogen-Bonding and Steric Environment Compared to Mono-Benzoate Analogs

The target compound possesses a 1,2‑dicarboxylate diester (phthalate) group, whereas the prototypical antagonist ML221 contains a para‑nitrobenzoate, and the inactive baseline compound (entry 1, Table 1 of [1]) contains an unsubstituted benzoate. The additional ortho‑carboxylate ester introduces a second hydrogen‑bond acceptor and a significant steric bulge that is absent in all 23 analogs reported in the SAR tables [1]. No analog in the published SAR possesses a vicinal diester arrangement, making this compound structurally unique within the disclosed chemical space.

APJ receptor structure-activity relationship kojic acid scaffold

Predicted Physicochemical Differentiation: Increased Polar Surface Area and Altered logP Relative to ML221

The phthalate diester adds an additional carboxylate ester relative to the mono‑benzoate of ML221. Based on standard fragment‑based calculations: ML221 has a topological polar surface area (tPSA) of approximately 113 Ų and a clogP of ~2.8 [1]. The target compound, bearing an extra methoxycarbonyl group, is predicted to have a tPSA of ~130 Ų and a lower clogP (~2.2–2.5). A direct comparison of these computed properties suggests the target compound is more polar and potentially more soluble, which could translate into superior aqueous solubility—a known limitation of ML221 (aqueous solubility at pH 7.4 = 25.5 μg/mL) [1].

physicochemical properties drug-likeness ADME prediction

Metabolic Stability Differentiation: Dual Ester Sites May Alter Hydrolysis Kinetics Compared to the Single Ester of ML221

ML221 is rapidly metabolized in mouse hepatic microsomes, with only 4.9% remaining after 60 min [1]. The primary metabolic soft spot is likely the benzoate ester linkage. The target compound contains two ester groups (phthalate diester) that could serve as competitive substrates for esterases, potentially altering the rate and site of hydrolysis. While no experimental microsomal stability data exist for this compound, the presence of a second ester may shift the metabolic pathway, reducing the clearance rate observed for ML221.

metabolic stability esterase susceptibility ADME profiling

Selectivity Fingerprint Differentiation: Absence of the 4‑Nitro Group May Avoid Off‑Target Interactions Seen with ML221

ML221, bearing a 4‑nitro group, showed modest binding to the κ‑opioid receptor (<50% inhibition at 10 μM) and the benzodiazepinone receptor (<70% inhibition at 10 μM) when profiled against a panel of 29 GPCRs [1]. Nitroaromatic groups are often associated with off‑target effects and potential toxicophores. The target compound replaces the 4‑nitro group with a 2‑carboxylate ester, which is not a recognized toxicophore and is less likely to engage the same off‑target receptors. This structural difference may confer a cleaner selectivity profile, although confirmatory profiling is required.

selectivity GPCR profiling off-target activity

Recommended Application Scenarios for Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate (877638-23-8) Based on Structural Differentiation Evidence


SAR Expansion of the Kojic‑Acid APJ Antagonist Series: Probing the Effect of Vicinal Diester Substitution

Procure this compound to explore a previously untested region of the APJ antagonist SAR. The published SAR (Table 1 of [1]) examined 23 mono‑substituted benzoates but no 1,2‑dicarboxylate diesters. Incorporating this compound into a screening cascade will determine whether the additional ester group enhances or abolishes APJ antagonism, and whether the selectivity index (APJ vs. AT1) shifts relative to ML221. This application is directly supported by the structural differentiation evidence in Section 3, Evidence Item 1 [1].

Comparative ADME Profiling: Evaluating the Impact of Dual Ester Functionality on Solubility and Microsomal Stability

Use this compound in a head‑to‑head ADME panel alongside ML221. Measure aqueous solubility (pH 7.4), PAMPA permeability, and mouse/human hepatic microsomal stability. The predicted increase in tPSA and the presence of a second ester site (Section 3, Evidence Items 2 and 3) hypothesize improved solubility and altered metabolic clearance. Data from this comparison can guide the selection of a more developable APJ antagonist for in vivo studies [1].

Selectivity Profiling: Determining Whether Removal of the 4‑Nitro Group Eliminates κ‑Opioid and Benzodiazepinone Off‑Target Binding

Submit this compound to the PDSP GPCR panel or an equivalent broad‑selectivity screen at 10 μM. The absence of the 4‑nitro group (Section 3, Evidence Item 4) is predicted to reduce off‑target binding observed with ML221. A cleaner profile would establish this phthalate analog as a superior chemical probe for APJ‑mediated signaling studies, where confounding GPCR interactions must be minimized [1].

Intellectual Property Differentiation: Building a Novel Composition‑of‑Matter Patent Family Around the Phthalate Diester Scaffold

Because no 1,2‑dicarboxylate diester analog has been disclosed in the primary APJ antagonist patents or SAR literature [1], this compound may serve as a basis for a new composition‑of‑matter patent filing. Industrial users seeking freedom‑to‑operate advantages can procure this compound to construct a proprietary SAR library, supported by the clear structural differentiation from the ML221 patent estate.

Quote Request

Request a Quote for methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.